1-Naphthaleneethanol
Overview
Description
1-Naphthaleneethanol is an organic compound with the molecular formula C12H12O. It is a derivative of naphthalene, where an ethanol group is attached to the first carbon of the naphthalene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Mechanism of Action
1-Naphthaleneethanol, also known as 2-(1-Naphthyl)ethanol, is a chemical compound with the molecular formula C12H12O . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Biochemical Pathways
For instance, (S)-1-(1-naphthyl)ethanol, a derivative of this compound, is used in the production of mevinic acid analog, a potent cholesterol agent . It acts as an HMG-CoA reductase inhibitor and is hence used in the synthesis of statins , which are lipid-lowering drugs used to lower cholesterol in the body .
Result of Action
As mentioned earlier, its derivative (s)-1-(1-naphthyl)ethanol is known to inhibit hmg-coa reductase, which can lead to a decrease in cholesterol levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Naphthaleneethanol can be synthesized through several methods. One common method involves the reduction of 1-naphthaldehyde using sodium borohydride in an alcohol solvent. The reaction typically proceeds at room temperature and yields this compound as the primary product.
Industrial Production Methods
In industrial settings, this compound can be produced through the catalytic hydrogenation of 1-naphthaldehyde. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The hydrogenation reaction converts the aldehyde group to an alcohol group, resulting in the formation of this compound.
Chemical Reactions Analysis
Types of Reactions
1-Naphthaleneethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-naphthaldehyde or 1-naphthoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 1-naphthalenemethanol using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: 1-Naphthaldehyde, 1-Naphthoic acid.
Reduction: 1-Naphthalenemethanol.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
1-Naphthaleneethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: this compound is used in the production of dyes, fragrances, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
1-Naphthalenemethanol: Similar structure but with a methanol group instead of an ethanol group.
2-Naphthaleneethanol: The ethanol group is attached to the second carbon of the naphthalene ring.
1-Naphthaldehyde: Contains an aldehyde group instead of an alcohol group.
Uniqueness
1-Naphthaleneethanol is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and interact with biological molecules in distinct ways. Its aromatic properties and the presence of the ethanol group make it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
2-naphthalen-1-ylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,13H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWNCMHRJCOWDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00228020 | |
Record name | Naphthalen-1-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00228020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773-99-9 | |
Record name | 1-Naphthaleneethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=773-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naphthalen-1-ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000773999 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Naphthaleneethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28342 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Naphthalen-1-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00228020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Naphthalen-1-ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.146 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was 1-Naphthaleneethanol chosen for this study?
A1: this compound was specifically chosen as a fluorescent label in this study due to its ability to react with the stabilizer phase of the poly(vinyl acetate) particles. This allowed researchers to track the swelling behavior of the rubbery poly(2-ethylhexyl methacrylate) (PEHMA) phase within the particles [].
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